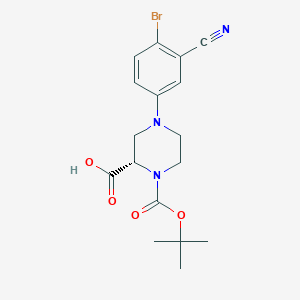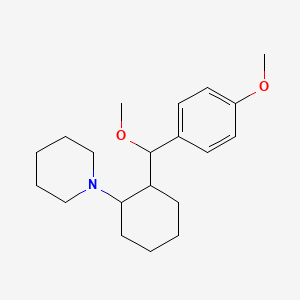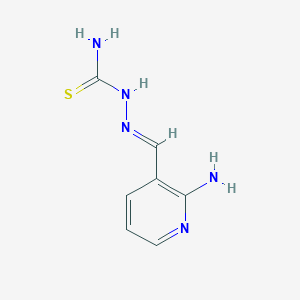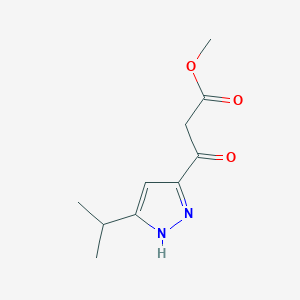![molecular formula C22H34ClN7O2S B13731652 4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride CAS No. 21267-93-6](/img/structure/B13731652.png)
4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride is a complex organic compound with the molecular formula C22H34ClN7O2S and a molecular weight of 496.069 g/mol. This compound is known for its unique structure, which includes a purine base linked to a benzenesulfonamide group through an ethyl chain. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride involves multiple steps, starting with the preparation of the purine base and the benzenesulfonamide group. The purine base is typically synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization and functional group modifications. The benzenesulfonamide group is prepared by sulfonation of benzene derivatives, followed by amination. The final step involves linking the two moieties through an ethyl chain under controlled conditions, followed by purification and crystallization to obtain the hydrochloride salt.
Analyse Chemischer Reaktionen
4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride is unique due to its specific structure and properties. Similar compounds include other purine derivatives and benzenesulfonamide compounds, such as:
- 4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide
- 4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide
These compounds share some structural similarities but differ in their specific functional groups and overall properties, making each compound unique in its applications and effects.
Eigenschaften
CAS-Nummer |
21267-93-6 |
|---|---|
Molekularformel |
C22H34ClN7O2S |
Molekulargewicht |
496.1 g/mol |
IUPAC-Name |
4-[2-[[9-[5-(diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C22H33N7O2S.ClH/c1-4-28(5-2)14-6-7-17(3)29-16-27-20-21(25-15-26-22(20)29)24-13-12-18-8-10-19(11-9-18)32(23,30)31;/h8-11,15-17H,4-7,12-14H2,1-3H3,(H2,23,30,31)(H,24,25,26);1H |
InChI-Schlüssel |
UPFKIFYUHJAHGA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCC(C)N1C=NC2=C(N=CN=C21)NCCC3=CC=C(C=C3)S(=O)(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



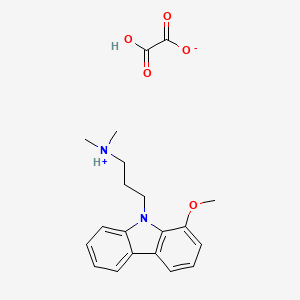
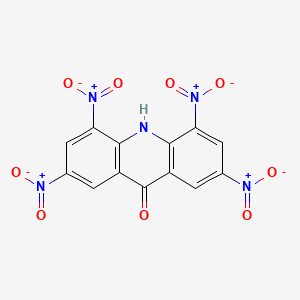
![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
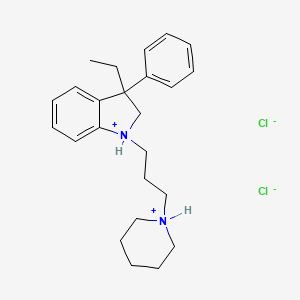
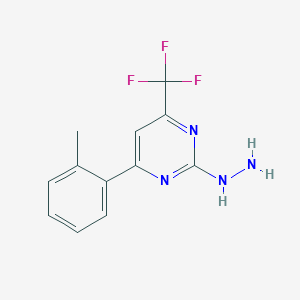
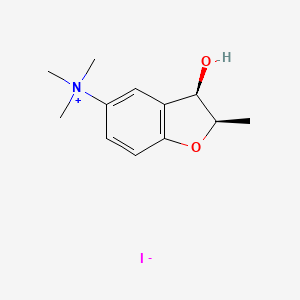
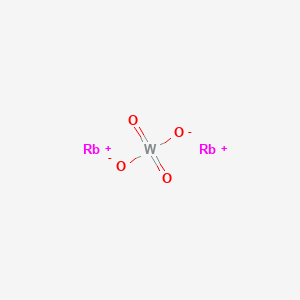
![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)
